molecular formula C2H7NO.ClH<br>C2H8ClNO B1266118 2-Aminoethanol hydrochloride CAS No. 2002-24-6

2-Aminoethanol hydrochloride

Cat. No.: B1266118
CAS No.: 2002-24-6
M. Wt: 97.54 g/mol
InChI Key: PMUNIMVZCACZBB-UHFFFAOYSA-N
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Description

Ethanolamine hydrochloride is a versatile compound widely used in biochemistry and molecular biology. It is a white crystalline powder with the chemical formula C₂H₇NO·HCl. This compound is known for its role as a buffering agent, ensuring a stable pH environment crucial for enzymatic reactions, protein solubilization, and other biological processes .

Mechanism of Action

Target of Action

2-Aminoethanol hydrochloride, also known as Ethanolamine hydrochloride, is a naturally occurring organic chemical compound . It is a component in the formation of cellular membranes and is thus a molecular building block for life . It is present in the water-soluble “heads” of phospholipids, substances found in biological membranes .

Mode of Action

The molecule is bifunctional, containing both a primary amine and a primary alcohol . This allows it to interact with various biochemical entities within the body. The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .

Biochemical Pathways

Ethanolamine is an important part of the essential structural phospholipids which occur in large amounts in all biological membranes . In keeping with its natural role in phospholipid metabolism, 2-aminoethanol rapidly enters intermediary metabolism after parenteral administration .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it has high gastrointestinal absorption .

Result of Action

The result of this compound’s action is primarily seen in its role in the formation of cellular membranes . It could also be a direct precursor of glycine, the simplest amino acid, which has been detected in the comet 67P/Churyumov–Gerasimenko .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been discovered in outer space, indicating that it forms efficiently in space and, if delivered onto early Earth, could have contributed to the assembling and early evolution of primitive membranes . It is also hazardous to humans and the environment .

Biochemical Analysis

Biochemical Properties

2-Aminoethanol hydrochloride is involved in several biochemical reactions due to its bifunctional nature, containing both a primary amine and a primary alcohol group. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ethanolamine ammonia-lyase, a B12-dependent enzyme that catalyzes the conversion of this compound to acetaldehyde and ammonia . This reaction is essential for the degradation of ethanolamine in biological systems. Additionally, this compound is a component of phosphatidylethanolamine, a major phospholipid found in biological membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a critical component in the formation of cellular membranes, contributing to the structural integrity and functionality of cells . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylethanolamine, which plays a role in membrane fusion, cell division, and apoptosis . Moreover, this compound can affect the solubilization and stabilization of membrane proteins, impacting their function and interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a substrate for ethanolamine ammonia-lyase, leading to the production of acetaldehyde and ammonia . This reaction involves the initial abstraction of a hydrogen atom, followed by the cleavage of the carbon-nitrogen bond. Additionally, this compound is incorporated into phosphatidylethanolamine through a series of enzymatic reactions involving phosphorylethanolamine and cytidine diphosphate ethanolamine . These processes are crucial for maintaining cellular membrane integrity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining membrane integrity and facilitating enzymatic reactions . Its stability and efficacy may decrease over time, necessitating proper storage and handling to preserve its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and can effectively participate in biochemical reactions and cellular processes . At high doses, this compound can exhibit toxic or adverse effects, including respiratory irritation, skin burns, and eye damage . In animal studies, the compound has shown a dose-dependent impact on metabolic pathways and cellular functions, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in phospholipid synthesis. It is converted to phosphorylethanolamine and cytidine diphosphate ethanolamine, which are intermediates in the synthesis of phosphatidylethanolamine . This pathway is essential for the formation and maintenance of cellular membranes. Additionally, this compound can be metabolized to acetaldehyde and ammonia by ethanolamine ammonia-lyase . These metabolic processes are crucial for cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is readily taken up by cells and incorporated into phospholipids, particularly phosphatidylethanolamine . This compound can also interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by its solubility and affinity for specific biomolecules, leading to its accumulation in certain cellular compartments .

Subcellular Localization

This compound is primarily localized in cellular membranes, where it is incorporated into phosphatidylethanolamine . This localization is crucial for its role in maintaining membrane integrity and facilitating various cellular processes. Additionally, this compound can be found in other subcellular compartments, such as the cytoplasm and organelles, where it participates in metabolic reactions and interacts with enzymes . The targeting and localization of this compound are influenced by specific signals and post-translational modifications that direct it to its functional sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanolamine hydrochloride can be synthesized through the addition reaction of ammonium chloride and ethylene oxide. The reaction is carried out by adjusting the proper ratio to first synthesize monoethanolamine hydrochloride and diethanolamine hydrochloride. The monoethanolamine hydrochloride is then separated by utilizing the differences in physical properties. The reaction temperature can be raised to around 100°C to maximize the conversion rate .

Industrial Production Methods: In industrial settings, ethanolamine hydrochloride is generally produced by adding ethanolamine to equimolar concentrated hydrochloric acid to form a salt reaction. The mixture is then dehydrated under reduced pressure at temperatures ranging from 50 to 150°C .

Chemical Reactions Analysis

Types of Reactions: Ethanolamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes and carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products:

Scientific Research Applications

Ethanolamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethanolamine hydrochloride is unique due to its specific buffering capacity and its role in stabilizing proteins and enzymes. Its ability to maintain a stable pH environment makes it indispensable in various biochemical and molecular biology applications .

Properties

IUPAC Name

2-aminoethanol;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUNIMVZCACZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8049593
Record name 2-Aminoethanol hydrochloride
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Molecular Weight

97.54 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Ethanol, 2-amino-, hydrochloride (1:1)
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Record name Ethanolamine hydrochloride
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CAS No.

2002-24-6, 9007-33-4, 1173019-25-4
Record name Ethanolamine hydrochloride
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Record name 2-Aminoethanol hydrochloride
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Record name 2-Aminoethanol hydrochloride
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Record name Ethanol, 2-amino-, hydrochloride (1:1)
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Record name 2-hydroxyethylammonium chloride
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Record name Ethanol, 2-amino
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Synthesis routes and methods I

Procedure details

Ethanolamine chloride was prepared by mixing 2207 grams of ethanolamine with 3819 grams of concentrated hydrochloric acid, to give a 1:2 solution of ethanolamine hydrochloride in water, 1125 grams of the lime of Example 1 were added to the solution, which was then stirred for a period of one hour. The solution was brown in colour.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2207 g
Type
reactant
Reaction Step Two
Quantity
3819 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A sample of lime was slaked in a solution of ethanolamine chloride, and the resultant suspension was passed through a mesh screen to remove solid matter. The solution of ethanolamine chloride was prepared by mixing ethanolamine with concentrated hydrochloric acid, to give a 1:1.6 solution of ethanolamine hydrochloride in water. The resultant lime/ethanolamine chloride solution was treated with carbon dioxide to form precipitated calcium carbonate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanolamine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoethanol hydrochloride
Reactant of Route 2
2-Aminoethanol hydrochloride
Reactant of Route 3
2-Aminoethanol hydrochloride
Reactant of Route 4
2-Aminoethanol hydrochloride
Reactant of Route 5
2-Aminoethanol hydrochloride
Reactant of Route 6
2-Aminoethanol hydrochloride

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